REACTION_CXSMILES
|
C[N:2]1[CH:7]([O:8][CH:9]([CH3:11])[CH3:10])[C:6]([N+:12]([O-])=O)=[CH:5][CH:4]=[C:3]1[C:15]1[CH2:16][CH2:17][NH:18][CH2:19][CH:20]=1.[CH:21]([O-])=O.[NH4+]>[Pd].CO>[CH3:21][N:18]1[CH2:19][CH2:20][CH:15]([C:3]2[N:2]=[C:7]([O:8][CH:9]([CH3:10])[CH3:11])[C:6]([NH2:12])=[CH:5][CH:4]=2)[CH2:16][CH2:17]1 |f:1.2|
|
Name
|
1-methyl-5-nitro-6-(propan-2-yloxy)-1′,2′,3′,6′-tetrahydro-2,4′-bipyridine
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
CN1C(=CC=C(C1OC(C)C)[N+](=O)[O-])C=1CCNCC1
|
Name
|
|
Quantity
|
22 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
410 mg
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
345 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered on Clarcel
|
Type
|
WASH
|
Details
|
the Clarcel is rinsed with methanol
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CCC(CC1)C1=CC=C(C(=N1)OC(C)C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 288 mg | |
YIELD: CALCULATEDPERCENTYIELD | 107.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |